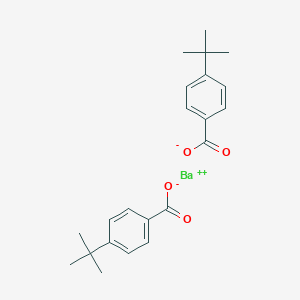

Barium 4-(1,1-dimethylethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14O2.Ba/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGPWOZHNCQATG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-73-7 (Parent) | |

| Record name | Barium 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7064994 | |

| Record name | Barium 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10196-68-6 | |

| Record name | Barium 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 4-(1,1-dimethylethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM 4-(1,1-DIMETHYLETHYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J5PON3RVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Barium 4-(1,1-dimethylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as barium 4-tert-butylbenzoate, is an organometallic compound. While not a pharmaceutical agent itself, the study of such metal salts of substituted carboxylic acids is relevant in various fields, including materials science and as potential reagents or intermediates in chemical synthesis. This guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₂₂H₂₆BaO₄ | |

| Molecular Weight | 491.77 | g/mol |

| Melting Point | 164.5 - 165.5 | °C |

| Boiling Point | 283.3 | °C at 760 mmHg |

| Density | 1.056 | g/cm³ |

| Appearance | White powder | |

| CAS Number | 10196-68-6 |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures based on standard laboratory techniques for similar organic salts.

Synthesis of this compound

This protocol is adapted from the synthesis of other barium carboxylates.

Materials:

-

4-(1,1-dimethylethyl)benzoic acid (4-tert-butylbenzoic acid)

-

Sodium hydroxide (NaOH)

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium 4-(1,1-dimethylethyl)benzoate:

-

Dissolve a specific molar amount of 4-(1,1-dimethylethyl)benzoic acid in ethanol in a beaker.

-

In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in distilled water.

-

Slowly add the sodium hydroxide solution to the benzoic acid solution while stirring continuously with a magnetic stirrer.

-

Continue stirring for 30 minutes at room temperature to ensure complete neutralization and formation of the sodium salt.

-

-

Precipitation of this compound:

-

Prepare a solution of barium chloride dihydrate by dissolving a stoichiometric amount in distilled water.

-

Slowly add the barium chloride solution to the sodium 4-(1,1-dimethylethyl)benzoate solution under continuous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for an additional hour to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.

-

Finally, wash the precipitate with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at a temperature below its melting point.

-

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (approximately 165°C).

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[1]

-

Solubility Determination

This protocol describes a general method for determining the solubility of a barium salt in water.

Materials:

-

This compound

-

Distilled water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Separation:

-

After equilibration, remove the container from the shaker bath and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge a portion of the mixture.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent (water) completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt).

-

Weigh the container with the dry residue.

-

The mass of the dissolved salt can be determined by subtracting the initial weight of the container.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Barium 4-(1,1-dimethylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound. While the primary applications of this specific molecule appear to be in materials science, particularly as a heat stabilizer for polymers like PVC, this guide provides a comprehensive overview of its chemical and physical properties. This document also outlines a probable experimental protocol for its synthesis and characterization based on established methods for analogous barium carboxylates.

It is important to note that a thorough review of scientific literature did not yield any information on the application of this compound in drug development or its interaction with biological signaling pathways. Therefore, a discussion of its role in a pharmacological context or a corresponding signaling pathway diagram cannot be provided at this time.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 491.77 g/mol | [1] |

| Chemical Formula | C₂₂H₂₆BaO₄ | [1] |

| CAS Number | 10196-68-6 | [2] |

| Appearance | White powder | [1] |

| Melting Point | 164.5-165.5 °C | [1] |

| Boiling Point | 283.3 °C (at 760 mmHg) | [1] |

| Density | 1.056 g/cm³ | [1] |

| Exact Mass | 492.088357 g/mol | [1] |

| Monoisotopic Mass | 492.088357 g/mol | [1] |

Experimental Protocols

Synthesis of this compound via Precipitation

Objective: To synthesize this compound from 4-(1,1-dimethylethyl)benzoic acid and a soluble barium salt.

Materials:

-

4-(1,1-dimethylethyl)benzoic acid

-

Sodium hydroxide (NaOH)

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Methanol

-

Distilled water

Procedure:

-

Preparation of Sodium 4-(1,1-dimethylethyl)benzoate:

-

Dissolve a stoichiometric amount of 4-(1,1-dimethylethyl)benzoic acid in methanol.

-

Separately, prepare a solution of sodium hydroxide in methanol.

-

Slowly add the sodium hydroxide solution to the benzoic acid solution under constant stirring to form sodium 4-(1,1-dimethylethyl)benzoate.

-

The formation of a white precipitate of the sodium salt may be observed. The salt can be isolated or used directly in the next step.

-

-

Precipitation of this compound:

-

Dissolve the sodium 4-(1,1-dimethylethyl)benzoate in distilled water.

-

In a separate beaker, dissolve a stoichiometric amount of barium chloride dihydrate in distilled water.

-

Slowly add the barium chloride solution to the sodium 4-(1,1-dimethylethyl)benzoate solution with vigorous stirring.

-

A white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with distilled water to remove any remaining sodium chloride.

-

Further washing with a small amount of cold methanol may be performed to remove any unreacted organic starting materials.

-

Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Infrared (IR) Spectroscopy: To identify the characteristic carboxylate stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the corresponding free acid (after acidification of the barium salt) can confirm the organic ligand structure.

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and barium, and confirm the empirical formula.

-

Thermogravimetric Analysis (TGA): To study its thermal decomposition profile.[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and a conceptual representation of its role as a PVC stabilizer.

Caption: Synthesis Workflow for this compound.

Caption: Conceptual Role of Barium Carboxylates in PVC Stabilization.

References

An In-depth Technical Guide to the Synthesis of Barium 4-(1,1-dimethylethyl)benzoate from 4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of Barium 4-(1,1-dimethylethyl)benzoate, a specialty chemical with applications in various industrial processes. The primary synthetic route detailed herein involves the reaction of 4-tert-butylbenzoic acid with a suitable barium salt. This document provides a comprehensive overview of the chemical properties of the reactants and product, a proposed experimental protocol, and methods for characterization. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and materials science.

Introduction

This compound, also known as Barium 4-tert-butylbenzoate, is an organometallic compound. While specific applications in drug development are not widely documented, metal salts of carboxylic acids, in general, serve as catalysts, stabilizers, and precursors in various chemical transformations. The synthesis from 4-tert-butylbenzoic acid is a straightforward acid-base reaction, yielding the corresponding barium salt. This guide will provide a detailed look into a proposed synthesis method and characterization techniques.

Chemical Properties and Data

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and handling.

4-tert-butylbenzoic acid (Starting Material)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 164-167 °C | |

| Solubility | Insoluble in water; soluble in alcohols and benzene |

This compound (Product)

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆BaO₄ | [2] |

| Molecular Weight | 491.77 g/mol | [2] |

| Appearance | White powder | |

| CAS Number | 10196-68-6 |

Experimental Protocol: Proposed Synthesis

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on general methods for the preparation of barium carboxylates and the synthesis of analogous compounds like barium benzoate.[3] A hydrothermal approach is suggested to facilitate the reaction.

Materials and Reagents

-

4-tert-butylbenzoic acid (C₁₁H₁₄O₂)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Ethanol (for washing)

-

Hydrochloric acid (HCl, for testing)

Stoichiometry

The reaction proceeds with the following stoichiometry:

2 C₁₁H₁₄O₂ + Ba(OH)₂·8H₂O → Ba(C₁₁H₁₃O₂)₂ + 10 H₂O

Reaction Procedure

-

Dissolution of Reactants: In a high-pressure reaction vessel, dissolve 2.0 equivalents of 4-tert-butylbenzoic acid in a suitable amount of deionized water. The dissolution may be aided by gentle heating and stirring.

-

Addition of Barium Source: In a separate container, prepare a solution of 1.0 equivalent of barium hydroxide octahydrate in deionized water.

-

Reaction Mixture: Slowly add the barium hydroxide solution to the 4-tert-butylbenzoic acid solution with continuous stirring. A precipitate of this compound is expected to form.

-

Hydrothermal Reaction: Seal the reaction vessel and heat it to a temperature between 100-150 °C for 4-8 hours with stirring. The optimal temperature and time may require empirical determination.[4][5]

-

Cooling and Filtration: After the reaction is complete, allow the vessel to cool to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and then with ethanol to aid in drying.

-

Drying: Dry the final product in a vacuum oven at a temperature below its decomposition point.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

Expected Spectra: The IR spectrum of the product, this compound, is expected to show the disappearance of the broad O-H stretch from the carboxylic acid group of the starting material (typically around 2500-3300 cm⁻¹). The sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion, typically observed at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The spectrum of the starting material, 4-tert-butylbenzoic acid, is available for comparison.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low sensitivity and quadrupolar nature of the barium nuclei (¹³⁵Ba and ¹³⁷Ba), direct NMR analysis of the barium cation is generally not practical.[7] However, ¹H and ¹³C NMR of the organic component can be obtained by dissolving the final product in a suitable solvent and acidifying it to regenerate the 4-tert-butylbenzoic acid in situ.

-

¹H NMR of acidified product: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl protons of the 4-tert-butylbenzoate ligand. The spectrum should be identical to that of the starting 4-tert-butylbenzoic acid.[8]

-

¹³C NMR of acidified product: Similarly, the carbon NMR will show the characteristic peaks for the aromatic and tert-butyl carbons.

Thermal Analysis (TGA/DSC)

Safety and Handling

-

4-tert-butylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Barium hydroxide octahydrate: Toxic and corrosive. Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.

-

This compound: The toxicity of the product has not been fully established. It should be handled with care, assuming it may have hazards associated with soluble barium compounds.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-tert-butylbenzoic acid. While a specific, peer-reviewed protocol for this exact synthesis is not widely published, the proposed method based on analogous reactions offers a solid starting point for laboratory-scale preparation. The characterization techniques outlined will be crucial for verifying the successful synthesis and purity of the final product. Researchers are encouraged to perform small-scale trial reactions to optimize the conditions for their specific needs.

References

- 1. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. CN1271718A - Process for preparing barium carboxylate by reaction of witherite on carboxylic acid - Google Patents [patents.google.com]

- 4. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]

- 5. A Facile and Eco-Friendly Hydrothermal Synthesis of High Tetragonal Barium Titanate with Uniform and Controllable Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [m.chemicalbook.com]

- 7. (Ba) Barium NMR [chem.ch.huji.ac.il]

- 8. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Technical Guidance: Determining the Aqueous Solubility of Barium 4-(1,1-dimethylethyl)benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the aqueous solubility of barium 4-(1,1-dimethylethyl)benzoate. Currently, there is no publicly available quantitative data for the solubility of this compound in water. One supplier, American Elements, explicitly lists the solubility in water as "N/A". This document, therefore, provides a comprehensive overview of established experimental protocols for determining the solubility of sparingly soluble salts, which can be applied to this compound. The guide details the necessary methodologies for these experiments and includes a workflow diagram for clarity.

Introduction

This compound (also known as barium 4-tert-butylbenzoate) is an organometallic compound. While its applications are varied, a critical physicochemical property for its use in many fields, particularly in pharmaceuticals and environmental science, is its aqueous solubility. A thorough understanding of a compound's solubility is essential for predicting its bioavailability, environmental fate, and for designing appropriate formulations.

Given the absence of published solubility data for this compound, this guide presents a detailed experimental protocol for its determination. The methodologies described are standard practices for characterizing sparingly soluble salts.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White powder | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₂₂H₂₆BaO₄ | --INVALID-LINK--[2] |

| Molecular Weight | 491.77 g/mol | --INVALID-LINK--[2] |

| Solubility in Water | N/A | --INVALID-LINK--[2] |

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines the gravimetric method for determining the solubility of a sparingly soluble salt like this compound. This method is chosen for its reliability and accessibility in a standard laboratory setting.

Materials and Equipment

-

This compound (high purity)

-

Deionized water

-

Analytical balance (readable to 0.0001 g)

-

Several 250 mL beakers

-

Stirring rods

-

Heating plate with magnetic stirring capability

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a 250 mL beaker.

-

Add an excess amount of this compound to the beaker. The exact amount is not critical, but enough should be added to ensure that a saturated solution is formed with some solid remaining.

-

Add a known volume of deionized water (e.g., 100 mL) to the beaker.

-

Place the beaker on a heating plate with a magnetic stirrer.

-

Gently heat the solution while stirring to facilitate the dissolution process and reach equilibrium faster. The temperature should be carefully controlled and recorded.

-

Allow the solution to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle at the bottom of the beaker.

-

Carefully decant a known volume of the clear supernatant (the saturated solution) into a pre-weighed beaker. It is crucial not to transfer any of the solid precipitate.

-

Alternatively, the solution can be filtered to remove the undissolved solid. The filtration apparatus should be pre-warmed to the temperature of the solution to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Weigh the beaker containing the known volume of the saturated solution.

-

Place the beaker in a drying oven set to a temperature that will evaporate the water without decomposing the solute.

-

Once all the water has evaporated, transfer the beaker to a desiccator to cool to room temperature.

-

Weigh the beaker with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the beaker and solute minus the initial mass of the empty beaker.

-

The solubility can then be expressed in grams per 100 mL or converted to other units such as moles per liter (molarity).

-

Factors Influencing Solubility

Several factors can affect the solubility of barium salts and should be controlled during the experiment:

-

Temperature: The solubility of most salts increases with temperature. Therefore, maintaining a constant and known temperature is crucial for reproducible results.

-

pH: The pH of the aqueous solution can influence the solubility of salts of weak acids. While the effect on this compound is not documented, it is a factor to consider.

-

Presence of Other Ions: The common ion effect can decrease the solubility of a salt if a solution already contains one of the salt's constituent ions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of this compound using the gravimetric method.

Caption: Experimental workflow for determining the aqueous solubility.

Conclusion

References

An In-depth Technical Guide on the Thermal Decomposition of Barium 4-(1,1-dimethylethyl)benzoate

Executive Summary

This technical guide provides a comprehensive overview of the predicted thermal decomposition of Barium 4-(1,1-dimethylethyl)benzoate. Based on the analysis of structurally similar compounds, the decomposition is anticipated to proceed via a multi-stage process. The initial stage likely involves the fragmentation of the organic ligand, driven by the cleavage of the tert-butyl group, followed by the decomposition of the resulting barium benzoate intermediate to barium carbonate and subsequently barium oxide at higher temperatures. This document outlines the probable decomposition pathway, summarizes key quantitative data from analogous compounds in structured tables, details relevant experimental protocols for analysis, and provides visualizations of the proposed mechanisms and workflows. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal stability and decomposition profile of this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in sequential steps, influenced by the degradation of both the organic and inorganic moieties of the molecule.

Step 1: Decomposition of the Organic Ligand

The initial decomposition is expected to be centered on the 4-(1,1-dimethylethyl)benzoate ligand. The tert-butyl group is a common feature in organic chemistry and its pyrolysis typically involves the elimination of isobutene. This would lead to the formation of a barium benzoate intermediate.

Step 2: Decomposition of the Barium Benzoate Intermediate

Studies on the thermal decomposition of barium benzoate indicate that it decomposes in a single stage to form barium carbonate and organic byproducts.[1] The primary organic products identified are benzophenone and triphenylmethane.[1]

Step 3: Decomposition of Barium Carbonate

At higher temperatures, the barium carbonate formed in the preceding step will decompose to barium oxide and carbon dioxide. The decomposition of pure barium carbonate is a well-studied process.[2]

A proposed overall reaction scheme is presented below:

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

Due to the absence of specific data for this compound, the following tables summarize quantitative thermal decomposition data from analogous compounds. This information provides a basis for estimating the thermal stability of the target compound.

Table 1: Thermal Decomposition Data of Analogous Barium Salts

| Compound | Decomposition Temperature (°C) | Products | Analytical Method | Reference |

| Barium Benzoate | Decomposes in one stage | BaCO₃, Benzophenone, Triphenylmethane | TG, DTA, IR, GC-MS | [1] |

| Barium Carbonate | Starts ~1000 K (727 °C) | BaO, CO₂ | TGA, DTA | [2] |

| Barium Nitrate | 500 - 700 | BaO, O₂, NO, N₂O, N₂ | Not Specified | [3] |

| Barium Sulphate | 1422 - 1540 K (1149 - 1267 °C) | BaO, SO₂, O₂ | Torsion-Effusion, Torsion-Langmuir | [4] |

Table 2: Thermal Decomposition Data of Compounds with Tert-Butyl Group

| Compound | Decomposition Temperature (°C) | Products | Analytical Method | Reference |

| Tert-butyl peroxybenzoate | 100 - 210 | Tert-butyl alcohol, Benzoic acid | DSC | [5][6] |

| Tert-butyl alcohol | 920 - 1175 K (647 - 902 °C) | Isobutene, Water | Single-pulse shock tube | [7] |

| Di-tert-butyl sulfide | Not specified | Isobutene, Tert-butyl thiol | Pyrolysis experiments | [8] |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques would be employed. The following protocols are based on standard methodologies used for similar compounds.[1][2][9][10]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a TGA instrument.

-

The sample is heated from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition temperatures and percentage mass loss for each step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify exothermic or endothermic transitions associated with decomposition.

Methodology:

-

A small sample (2-5 mg) of this compound is placed in a sealed aluminum or platinum pan. An empty pan is used as a reference.

-

Both pans are placed in the DTA/DSC instrument.

-

The samples are heated from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DTA/DSC curve reveals endothermic (e.g., melting, some decompositions) and exothermic (e.g., oxidative decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

A TGA experiment is performed as described in section 4.1.

-

The evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

This allows for the identification of gaseous decomposition products such as isobutene, carbon dioxide, and water.

Caption: A typical experimental workflow for investigating the thermal decomposition of a solid material.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a scientifically grounded prediction of its thermal behavior can be made by examining analogous compounds. The decomposition is likely a multi-step process initiated by the fragmentation of the tert-butyl group, followed by the degradation of the resulting barium benzoate, and finally the decomposition of barium carbonate at very high temperatures. The experimental protocols outlined in this guide provide a robust framework for the empirical investigation and confirmation of this proposed decomposition pathway. The data and visualizations presented herein serve as a valuable resource for researchers and professionals requiring an understanding of the thermal properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of bulk and supported barium nitrate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Kinetics and thermodynamics of decomposition of barium sulphate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 6. maxapress.com [maxapress.com]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

Technical Guide: Safety and Properties of Barium 4-(1,1-dimethylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound.[1] Below is a summary of its key identification and physical and chemical properties.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Barium 4-tert-butylbenzoate, Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt |

| CAS Number | 10196-68-6 |

| Molecular Formula | C22H26BaO4 |

| Molecular Weight | 491.77 g/mol [1][2] |

| Appearance | White powder |

| Melting Point | 164.5-165.5 °C[1] |

| Boiling Point | 283.3 °C at 760 mmHg[1] |

| Density | 1.056 g/cm³[1] |

| Flash Point | 134.9 °C[1] |

| Solubility in H2O | Not available |

| Storage Temperature | 2-8°C Refrigerator |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The available information for this compound indicates the following hazard classifications.

GHS Hazard Statements[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms

The hazard statements correspond to the following GHS pictograms:

-

GHS07: Exclamation Mark (for acute toxicity, skin/eye irritation, skin sensitization, respiratory tract irritation, narcotic effects)

-

GHS08: Health Hazard (for carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, aspiration toxicity)

-

GHS09: Environment (for hazardous to the aquatic environment)

The logical relationship between the hazard statements and their categories is visualized in the diagram below.

Toxicological Information

Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not readily found in publicly accessible literature. The hazard assessment is therefore based on the provided GHS classifications and general knowledge of soluble barium compounds.

Soluble barium compounds are known to be toxic. The primary health concerns associated with barium overexposure include gastrointestinal distress and effects on the cardiovascular and nervous systems. Because overexposure to barium may cause adverse gastrointestinal effects and hypokalemia, individuals with compromised gastrointestinal tract, cardiac, or muscular function may be more susceptible to barium poisoning.[3] The Department of Health and Human Services and the International Agency for Research on Cancer have not assessed the carcinogenicity of barium.[3]

Handling and Storage

Proper handling and storage procedures are crucial for minimizing exposure and ensuring safety in a laboratory setting.

Recommended Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, the following general first-aid and emergency procedures for barium compounds should be followed.

Emergency Response Protocol

The diagram below illustrates a logical flow of actions to be taken in an emergency situation.

Experimental Protocols

Detailed experimental protocols for the synthesis or toxicological testing of this compound are not available in the public domain. Researchers should develop their own protocols in accordance with standard laboratory safety practices and regulations.

Environmental Information

This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1] Therefore, it should not be released into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous waste. The environmental fate of barium compounds depends on their solubility. Insoluble forms like barium sulfate and carbonate can persist in the environment.[4]

References

An In-depth Technical Guide on the Potential Biological Activities of Barium 4-(1,1-dimethylethyl)benzoate

Disclaimer: There is currently a lack of direct scientific studies on the biological activities of Barium 4-(1,1-dimethylethyl)benzoate. This guide synthesizes information on the potential biological effects based on the known activities of its constituent components: the 4-(1,1-dimethylethyl)benzoate anion and the barium (Ba²⁺) cation. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.

Introduction

This compound is an organometallic compound. While it has applications in industrial chemistry, its biological profile has not been extensively studied.[1] This document explores the potential biological activities by dissecting the known effects of 4-(1,1-dimethylethyl)benzoic acid (also known as 4-tert-butylbenzoic acid, or PTBBA) and soluble barium salts. The primary concerns stemming from these components are potential reproductive and organ toxicity from the benzoate moiety and muscular and cardiovascular toxicity from the barium ion.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its parent acid, PTBBA, is provided below. Understanding these properties is crucial for designing experimental protocols.

| Property | This compound | 4-(1,1-dimethylethyl)benzoic acid (PTBBA) |

| CAS Number | 10196-68-6[] | 98-73-7[3] |

| Molecular Formula | C₂₂H₂₆BaO₄[1] | C₁₁H₁₄O₂[3] |

| Molecular Weight | 491.77 g/mol | 178.23 g/mol [3] |

| Appearance | White powder[1] | White crystalline powder[4] |

| Solubility | Data not available | Insoluble in water; soluble in alcohol and benzene[4] |

Potential Biological Activities of the 4-(1,1-dimethylethyl)benzoate Moiety

The biological activity of the benzoate component is inferred from studies on 4-tert-butylbenzoic acid (PTBBA). The primary toxicological concerns identified are reproductive toxicity and organ damage upon repeated exposure.[4][5]

Reproductive Toxicity

PTBBA is classified as a substance that may damage fertility.[4][5] Animal studies have indicated that repeated exposure can lead to testicular damage. The mechanism is not fully elucidated but may involve disruption of spermatogenesis.

Organ Toxicity

Prolonged or repeated exposure to PTBBA has been shown to cause damage to organs.[3][4][5] The target organs identified in animal studies include the central nervous system, liver, kidneys, and testes.

Proposed Experimental Protocol: In Vivo Reproductive Toxicity Study

To investigate the potential reproductive toxicity of this compound, a study based on the OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study) could be employed.

-

Test System: Sprague Dawley rats (P generation, 8 weeks old).

-

Administration: The test compound would be administered orally via gavage daily. Due to the unknown solubility of the barium salt, a suitable vehicle (e.g., corn oil) would need to be determined.

-

Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 50, 150, and 500 mg/kg/day) would be used. Dose selection would be based on a preliminary dose-range finding study.

-

P Generation Evaluation:

-

Daily clinical observations and weekly body weight measurements.

-

Monitoring of estrous cycles for females and sperm parameters (motility, morphology) for males at termination.

-

Mating of animals within the same dose group.

-

-

F1 Generation Evaluation:

-

Assessment of litter size, pup viability, and sex ratio.

-

Monitoring of developmental landmarks (e.g., anogenital distance, nipple retention).

-

Evaluation of selected F1 offspring for reproductive performance and systemic toxicity (including histopathology of reproductive and other target organs).

-

-

Endpoint Analysis: Statistical analysis of reproductive indices (fertility, gestation, viability), sperm parameters, organ weights, and histopathological findings.

Visualization: Toxicity Screening Workflow

The following diagram illustrates a general workflow for screening a novel compound for potential toxicity.

Caption: A generalized workflow for toxicological screening of a new chemical entity.

Potential Biological Activities of the Barium Ion

The toxicity of soluble barium compounds is well-documented and primarily relates to their ability to act as a potent potassium channel antagonist.[6][7] This leads to a profound decrease in extracellular potassium levels (hypokalemia), which affects excitable cells like those in muscles and nerves.[8][9]

Mechanism of Action: Potassium Channel Blockade

Barium ions (Ba²⁺) physically block the pore of potassium channels, particularly the inward-rectifier potassium channels (Kir).[9][10] This blockade prevents the normal efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space.[7][10] The resulting hypokalemia causes depolarization of the cell membrane, initially leading to muscle stimulation (cramps, tremors) and subsequently to muscle weakness and paralysis due to the inability of nerve and muscle cells to repolarize and fire action potentials.[8][11]

Cardiovascular Effects

The disruption of potassium homeostasis significantly impacts cardiac function. Barium toxicity can lead to a range of cardiovascular effects, including:

-

Hypertension or hypotension[7]

-

Ventricular tachycardia and other arrhythmias[6]

-

Electrocardiogram (ECG) abnormalities[9]

Toxicological Data for Barium

| Parameter | Value | Species | Route | Reference |

| Lethal Dose (LD₅₀) | 1 to 15 g (as various soluble salts) | Human | Oral | [12] |

| Acute Effects | Hypokalemia, muscle weakness, paralysis, cardiac arrhythmias, gastrointestinal distress | Human | Oral | [6][8] |

Proposed Experimental Protocol: In Vitro Cardiotoxicity Assay

To assess the potential cardiotoxic effects of this compound, an in vitro study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could be performed.

-

Test System: Commercially available hiPSC-CMs, which form a spontaneously beating syncytium in culture.

-

Methodology:

-

Culture hiPSC-CMs on multi-electrode array (MEA) plates. MEA technology allows for the non-invasive recording of extracellular field potentials, providing data on beat rate, field potential duration (analogous to QT interval), and arrhythmia.

-

After a baseline recording period, expose the cells to increasing concentrations of this compound. A positive control (e.g., Barium Chloride) and a negative control (vehicle) should be included.

-

Record electrophysiological parameters continuously for a set duration (e.g., 24-48 hours).

-

-

Endpoint Analysis:

-

Pro-arrhythmic Risk: Assess for the induction of arrhythmias, such as early afterdepolarizations (EADs) or fibrillatory patterns.

-

Electrophysiological Changes: Quantify changes in beat rate and field potential duration.

-

Cytotoxicity: At the end of the experiment, perform a cell viability assay (e.g., PrestoBlue) to distinguish between functional and cytotoxic effects.

-

Visualization: Barium's Effect on Muscle Cells

The following diagram illustrates the mechanism by which barium ions induce hypokalemia and impair muscle cell function.

References

- 1. americanelements.com [americanelements.com]

- 3. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 5. 4-tert-Butylbenzoic acid CAS 98-73-7 | 820238 [merckmillipore.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. medicaljournalshouse.com [medicaljournalshouse.com]

- 9. Barium toxicity and the role of the potassium inward rectifier current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BARIUM | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]

- 12. BARIUM and COMPOUNDS Toxicology [digitalfire.com]

Unraveling the Molecular Mechanisms of Barium 4-(1,1-dimethylethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium 4-(1,1-dimethylethyl)benzoate, a compound primarily utilized in industrial applications as a heat stabilizer for polyvinyl chloride (PVC), presents a complex profile when considering its potential biological mechanism of action. While direct pharmacological studies on this specific salt are scarce, an in-depth analysis of its constituent components—the barium ion (Ba²⁺) and 4-(1,1-dimethylethyl)benzoic acid (also known as 4-tert-butylbenzoic acid or PTBBA)—provides a foundation for postulating its physiological effects. This technical guide synthesizes the available data to propose a dual mechanism of action, involving the modulation of ion channels by the barium ion and the inhibition of sirtuin enzymes by the PTBBA moiety. This document provides a comprehensive overview of the potential biochemical and cellular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is an organometallic compound with the chemical formula C₂₂H₂₆BaO₄. Its primary industrial application lies in its role as a thermal stabilizer in the manufacturing of PVC products.[1][2] In this capacity, it functions by neutralizing hydrogen chloride released during PVC degradation, thereby preventing polymer breakdown.[1] However, the dissociation of this salt in biological systems into barium ions and 4-tert-butylbenzoate warrants an investigation into their independent and potentially synergistic biological activities.

This guide will explore the distinct mechanisms of action of each component to build a comprehensive picture of the potential physiological impact of this compound.

Proposed Mechanism of Action

The biological effects of this compound are likely twofold, driven by the independent actions of its dissociated ions:

-

Barium Ion (Ba²⁺): Potassium Channel Antagonism: Soluble barium salts are known to be toxic, with the primary mechanism being the blockade of potassium channels.[3][4] The barium ion, due to its similar ionic radius to potassium, can enter and occlude the pore of potassium channels, thereby inhibiting the flow of potassium ions.[5] This disruption of potassium homeostasis can lead to significant physiological consequences, including effects on cellular excitability and muscle function.[3]

-

4-(1,1-dimethylethyl)benzoic Acid (PTBBA): Sirtuin Inhibition: 4-tert-butylbenzoic acid has been identified as a weak inhibitor of the yeast sirtuin Sir2p and a selective inhibitor of the human sirtuin, SIRT1.[6][7] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Inhibition of SIRT1 by PTBBA could, therefore, modulate these pathways.

The following sections will delve into the quantitative data and experimental protocols that underpin these proposed mechanisms.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of the constituent parts of this compound.

Table 1: Barium Ion (Ba²⁺) Blockade of Potassium Channels

| Channel Type | Preparation | K_d (Dissociation Constant) | Reference |

| DRK1 (Kv2.1) | Xenopus oocytes | 13 µM (internal Ba²⁺) | [8] |

| Kir2.1 | Xenopus oocytes | 2.7 ± 0.1 µM (at -80 mV) | [9] |

| Kir2.1(E125N) | Xenopus oocytes | 15.6 ± 0.5 µM | [9] |

| Kir2.1(T141A) | Xenopus oocytes | 12.7 ± 0.6 µM | [9] |

| BK Channels | - | K_c = 16.6 µM, K_o = 6.6 µM | [10] |

Table 2: 4-(1,1-dimethylethyl)benzoic Acid (PTBBA) Sirtuin Inhibition

| Target | Assay System | IC₅₀ / MIC | Reference |

| Sir2p (yeast) | Genetically modified yeast strain | MIC = 200 µM | [6] |

| SIRT1 (human) | Enzyme-based assay | IC₅₀ = 1.0 mM | [6] |

| SIRT2 (human) | Enzyme-based assay | > 1.6 mM (28.0% inhibition) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Protocol for Assessing Potassium Channel Blockade by Barium

This protocol is based on electrophysiological recordings in Xenopus oocytes expressing the potassium channel of interest.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Xenopus laevis oocytes.

- Inject oocytes with cRNA encoding the desired potassium channel subunits.

- Incubate oocytes for 2-5 days to allow for channel expression.

2. Two-Electrode Voltage Clamp (TEVC) Recordings:

- Place an oocyte in a recording chamber continuously perfused with a control bath solution (e.g., ND96).

- Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage sensing and current injection).

- Clamp the membrane potential at a holding potential (e.g., -80 mV).

- Apply voltage steps to elicit potassium currents.

3. Application of Barium:

- Prepare solutions containing varying concentrations of BaCl₂ in the bath solution.

- Perfuse the oocyte with the barium-containing solutions.

- Record the potassium currents in the presence of different barium concentrations.

4. Data Analysis:

- Measure the steady-state current amplitude at each voltage step in the absence and presence of barium.

- Calculate the fractional block of the current by barium.

- Fit the concentration-response data to the Hill equation to determine the dissociation constant (K_d).

Protocol for Sirtuin Inhibition Assay

This protocol describes a typical in vitro enzyme inhibition assay for SIRT1.

1. Reagents and Materials:

- Recombinant human SIRT1 enzyme.

- Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair).

- NAD⁺.

- Assay buffer (e.g., Tris-HCl buffer with salts and a reducing agent).

- Test compound (PTBBA) dissolved in a suitable solvent (e.g., DMSO).

- Developer solution to stop the enzymatic reaction and generate a fluorescent signal.

2. Assay Procedure:

- In a microplate, add the assay buffer, NAD⁺, and the fluorogenic substrate.

- Add varying concentrations of the test compound (PTBBA).

- Initiate the reaction by adding the SIRT1 enzyme.

- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

- Stop the reaction and generate the fluorescent signal by adding the developer solution.

- Measure the fluorescence intensity using a microplate reader.

3. Data Analysis:

- Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to a vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanism of potassium channel blockade by the barium ion.

Caption: Postulated mechanism of SIRT1 inhibition by PTBBA.

References

- 1. Evaluation of repeated exposure systemic toxicity test of PVC with new plasticizer on rats via dual parenteral routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of benzoic acid derivatives as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barium blockade of a clonal potassium channel and its regulation by a critical pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Barium 4-(1,1-dimethylethyl)benzoate in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound classified as a metal carboxylate. While its direct application as a reagent in intricate organic synthesis for the formation of complex molecules is not extensively documented in scientific literature, its primary and significant role lies in industrial polymer chemistry. Specifically, it functions as a highly effective heat stabilizer for polyvinyl chloride (PVC).[1] Metal carboxylates, in general, are utilized in various industrial processes, including catalysis and as corrosion inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in its principal application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 10196-68-6 |

| Molecular Formula | C₂₂H₂₆BaO₄ |

| Molecular Weight | 491.77 g/mol |

| Appearance | White powder |

| Barium Content | 26 ± 1.5% |

(Data sourced from publicly available chemical supplier information)

Application Notes: Heat Stabilization of Polyvinyl Chloride (PVC)

This compound is a key component in mixed metal stabilizer systems, often used in combination with other metal carboxylates like those of cadmium and zinc, for the thermal stabilization of PVC.[3] PVC is inherently susceptible to thermal degradation at processing temperatures, leading to dehydrochlorination, discoloration, and loss of mechanical properties. Barium carboxylates act as secondary stabilizers that provide long-term heat stability.

The primary mechanism of action involves the scavenging of hydrogen chloride (HCl), a byproduct of PVC degradation. The accumulation of HCl is autocatalytic, meaning it accelerates further degradation of the polymer. This compound neutralizes HCl, thereby preventing this catastrophic breakdown.

The bulky tert-butyl group on the benzoate ligand enhances the compound's solubility and compatibility with the non-polar PVC matrix, ensuring homogeneous distribution and effective stabilization.

Logical Workflow for PVC Formulation

The following diagram illustrates the typical workflow for incorporating this compound into a PVC formulation.

Caption: Workflow for PVC formulation incorporating this compound.

Proposed Mechanism of Action in PVC Stabilization

The diagram below outlines the proposed mechanism by which this compound acts as a heat stabilizer in PVC.

Caption: Proposed mechanism of HCl scavenging by this compound.

Experimental Protocol: Preparation of a Stabilized PVC Formulation

This protocol describes the laboratory-scale preparation of a PVC formulation incorporating this compound as a heat stabilizer.

Materials:

-

PVC resin (K-value 67)

-

Dioctyl phthalate (DOP) (plasticizer)

-

Zinc stearate (primary stabilizer)

-

This compound (secondary stabilizer)

-

Calcium carbonate (filler)

-

Stearic acid (lubricant)

Equipment:

-

High-speed mixer

-

Two-roll mill

-

Hydraulic press

-

Oven for thermal stability testing

-

Colorimeter

Procedure:

-

Pre-mixing of Components:

-

In a high-speed mixer, combine the PVC resin, filler, and lubricants.

-

Separately, pre-dissolve the this compound and zinc stearate in the dioctyl phthalate plasticizer with gentle heating and stirring until a homogeneous solution is obtained.

-

-

Blending:

-

While the PVC resin mixture is under agitation in the high-speed mixer, slowly add the plasticizer solution containing the stabilizers.

-

Continue mixing until a free-flowing dry blend is achieved. The temperature of the blend should not exceed 100°C.

-

-

Milling and Compounding:

-

Set the temperature of the two-roll mill to 160-170°C.

-

Transfer the dry blend to the heated two-roll mill and process until a homogeneous molten sheet is formed. This typically takes 5-10 minutes.

-

-

Sample Preparation:

-

Cut the milled sheet into appropriate sizes for testing.

-

Use a hydraulic press at 175°C to mold the sheets into uniform thickness (e.g., 1 mm) for color and stability analysis.

-

-

Thermal Stability Testing:

-

Place the molded PVC samples in an oven at 180°C.

-

Remove samples at regular intervals (e.g., every 15 minutes).

-

Monitor the color change of the samples over time using a colorimeter or by visual inspection against a standard. The time taken for the samples to show significant discoloration is an indicator of the thermal stability.

-

Quantitative Data: Typical Formulation

The following table provides a typical formulation for a semi-rigid PVC application. The exact ratios may be adjusted based on the specific performance requirements of the final product.

| Component | Parts per Hundred Resin (PHR) |

| PVC Resin | 100 |

| Dioctyl Phthalate (DOP) | 40 |

| Zinc Stearate | 0.2 |

| This compound | 0.8 |

| Calcium Carbonate | 20 |

| Stearic Acid | 0.5 |

Conclusion

While this compound may not be a conventional reagent in synthetic organic chemistry labs, its role as a heat stabilizer in the polymer industry is critical. Its ability to prevent the thermal degradation of PVC makes it an indispensable component in the manufacturing of a wide array of durable plastic goods. The protocols and data presented provide a foundational understanding for researchers and professionals working in materials science and polymer chemistry. Further research could explore the synthesis of novel barium carboxylates with enhanced stabilizing properties or their potential as catalysts in specialized polymerization reactions.

References

Application Notes and Protocols: Barium 4-(1,1-dimethylethyl)benzoate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of Barium 4-(1,1-dimethylethyl)benzoate are not extensively documented in publicly available literature. However, based on the known catalytic activity of other barium carboxylates, particularly in base-catalyzed reactions, this document outlines potential applications and provides detailed protocols for a representative reaction: the aldol condensation. The experimental data and protocols presented herein are based on studies of related barium-based catalysts and should be considered as a starting point for the investigation of this compound as a catalyst.

Introduction

This compound is an organometallic compound that holds potential as a catalyst in organic synthesis.[1] While specific applications for this compound are still emerging, the broader class of barium carboxylates has demonstrated catalytic activity in various reactions. Barium-containing materials, including metal-organic frameworks (MOFs) with barium carboxylate linkers, have shown promise as heterogeneous base catalysts.[2][3]

This document provides an overview of the potential catalytic applications of this compound, with a detailed focus on its prospective use in aldol condensation reactions. The protocols and data are adapted from studies on analogous barium-based catalytic systems.

Potential Catalytic Applications

Barium compounds are known to act as catalysts in several organic transformations. The basic nature of barium salts can be harnessed for reactions requiring a base catalyst. Potential applications for this compound include:

-

Aldol Condensation: As a base catalyst for the formation of carbon-carbon bonds.

-

Transesterification: In the production of esters.

-

Polymerization: As a component in initiator or catalyst systems.

-

Dehydrohalogenation: For the elimination of HX from alkyl halides.

This application note will focus on the aldol condensation as a primary example.

Application Feature: Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. A basic catalyst is typically required to deprotonate the α-carbon of a ketone or aldehyde, forming an enolate which then attacks another carbonyl compound. Barium carboxylates, particularly within MOF structures, have been shown to be effective catalysts for this reaction.[2][3]

General Reaction Scheme

Proposed Catalytic Workflow

The following diagram illustrates a general workflow for a catalytic aldol condensation reaction using a barium-based catalyst.

Caption: Experimental workflow for a barium-catalyzed aldol condensation.

Experimental Protocols

The following protocols are adapted from literature on barium-catalyzed aldol condensations and can be used as a starting point for evaluating this compound.

Catalyst Activation

Objective: To remove any adsorbed water or volatile impurities from the catalyst.

Procedure:

-

Place the required amount of this compound in a Schlenk flask.

-

Heat the flask to 150 °C under a high vacuum (e.g., < 0.1 mmHg).

-

Maintain these conditions for 4 hours.

-

Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Store the activated catalyst in a desiccator or glovebox until use.

General Protocol for Aldol Condensation of an Aromatic Aldehyde with Acetone

Objective: To synthesize a β-hydroxy ketone or an α,β-unsaturated ketone.

Materials:

-

Activated this compound (catalyst)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Acetone (reagent and solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated this compound (e.g., 5 mol%).

-

Add the aromatic aldehyde (1.0 mmol).

-

Add acetone (10 mL).

-

Stir the reaction mixture at room temperature or heat to reflux (depending on substrate reactivity).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative data from aldol condensation reactions catalyzed by a barium-based MOF, which can be used as a benchmark for evaluating this compound.[2]

| Entry | Aromatic Aldehyde | Ketone | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-nitrobenzaldehyde | Acetone | 25 | 12 | 96 |

| 2 | o-nitrobenzaldehyde | Acetone | 25 | 12 | 90 |

| 3 | m-nitrobenzaldehyde | Acetone | 25 | 12 | 80 |

| 4 | Benzaldehyde | Acetone | 50 | 24 | 75 |

| 5 | p-chlorobenzaldehyde | Acetone | 50 | 24 | 82 |

| 6 | p-nitrobenzaldehyde | Cyclohexanone | 25 | 18 | 92 |

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the aldol condensation reaction mediated by a barium-based catalyst.

Caption: Proposed catalytic cycle for a barium-catalyzed aldol condensation.

Conclusion

While this compound is a commercially available organometallic compound, its specific catalytic applications are an area of active research. Based on the performance of related barium carboxylates, it is a promising candidate for catalyzing base-mediated reactions such as the aldol condensation. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore the catalytic potential of this compound. Further investigation is warranted to fully characterize its catalytic activity, substrate scope, and potential for asymmetric catalysis.

References

Application Notes and Protocols: Exploring the Role of Barium 4-(1,1-dimethylethyl)benzoate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is a chemical compound with potential applications in polymer science. While specific detailed protocols for its use as a direct initiator or catalyst in polymerization reactions are not extensively documented in publicly available literature, related barium compounds and carboxylates have established roles in various polymerization processes. This document provides an overview of these potential applications, drawing parallels from existing research on similar chemical structures. The information herein is intended to serve as a foundational guide for researchers investigating the use of this compound in polymerization, with the understanding that specific experimental conditions would require empirical optimization.

Introduction

This compound is an organometallic compound. While its primary documented industrial application is as a PVC stabilizer, the broader family of barium salts and carboxylates suggests potential utility in the field of polymer synthesis. This includes acting as catalysts, co-catalysts, or agents for polymer modification. This application note will explore these potential roles and provide hypothetical experimental protocols based on established methodologies for similar compounds.

Potential Applications in Polymerization

Based on the functions of analogous compounds, this compound could potentially be involved in the following types of polymerization reactions:

-

Ring-Opening Polymerization (ROP): Alkali metal carboxylates have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters. It is plausible that barium carboxylates could exhibit similar catalytic activity.

-

Anionic Polymerization: Organobarium compounds have been investigated for their role in anionic polymerization. Barium-alkoxide salts, when used with organolithium compounds, form catalyst complexes for solution polymerization.

-

Polymer Crosslinking: Barium ions are known to crosslink polymers that contain carboxylate groups. This interaction can significantly alter the physical and mechanical properties of the final polymer, such as increasing its strength and reducing its swelling.

Hypothetical Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific monomers and desired polymer characteristics.

Protocol 1: Hypothetical Ring-Opening Polymerization of a Cyclic Ester (e.g., Lactide)

This protocol outlines a hypothetical procedure for testing the catalytic activity of this compound in the ring-opening polymerization of lactide to form polylactide (PLA).

Materials:

-

This compound

-

Lactide (recrystallized and dried)

-

Anhydrous toluene (or other suitable solvent)

-

Initiator (e.g., benzyl alcohol)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask and line

-

Standard glassware for purification

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in anhydrous toluene.

-

Initiator Addition: Add the desired amount of initiator (e.g., benzyl alcohol) to the reaction mixture.

-

Monomer Addition: Add the purified lactide monomer to the flask.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and stir for a specified time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion using techniques like ¹H NMR.

-

Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

-

Drying: Filter and dry the resulting polymer under vacuum to a constant weight.

-

Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Table 1: Hypothetical Data for Ring-Opening Polymerization

| Entry | Monomer/Catalyst Ratio | Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI |

| 1 | 100:1 | 1:1 | 120 | 4 | - | - | - | - |

| 2 | 200:1 | 1:1 | 120 | 8 | - | - | - | - |

| 3 | 100:1 | 2:1 | 140 | 4 | - | - | - | - |

Note: This table is a template for recording experimental data. No actual data was found in the literature for this specific reaction.

Protocol 2: Hypothetical Workflow for Polymer Crosslinking

This protocol describes a general procedure for using this compound to crosslink a polymer containing carboxylic acid groups.

Materials:

-

Carboxylic acid-containing polymer (e.g., poly(acrylic acid))

-

This compound

-

Suitable solvent (e.g., deionized water, DMF)

-

Stirring plate and magnetic stirrer

Procedure:

-

Polymer Solution: Dissolve the carboxylic acid-containing polymer in a suitable solvent to a desired concentration.

-